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Compound of Interest |

Compound Name: 1-Hydroxy-4-nitroanthraquinone
CAS No.: 81-65-2
Cat. No.: B1587097
- 7

Executive Summary

1-Hydroxy-4-nitroanthraquinone (CAS: 81-65-2) is a critical intermediate in the synthesis of
disperse dyes (e.g., C.I.[1] Disperse Red 15) and amino-anthraquinone derivatives.[1][2][3] Its
structure features an anthraquinone core substituted with an electron-donating hydroxyl group
at position 1 and an electron-withdrawing nitro group at position 4.[1][2] This "push-pull"
electronic system, combined with intramolecular hydrogen bonding, imparts distinct spectral
signatures across UV-Vis, IR, and NMR regimes.[1][2]

This guide details the spectroscopic data required for the identification, purity assessment, and
structural validation of this compound.

Property Data

IUPAC Name 1-Hydroxy-4-nitroanthracene-9,10-dione
CAS Number 81-65-2

Molecular Formula C14H7NOs

Molecular Weight 269.21 g/mol

Appearance Yellow to Brown crystalline powder
Melting Point 273 °C (lit)[1][4]
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Structural Analysis & Logic

The spectroscopic behavior of 1-Hydroxy-4-nitroanthraquinone is governed by three primary
structural factors:

¢ Intramolecular Hydrogen Bonding (IMHB): The hydroxyl proton at C1 forms a strong 6-
membered chelate ring with the carbonyl oxygen at C9.[1] This locks the conformation and
significantly alters IR (carbonyl shift) and NMR (deshielding) signals.[1]

e Electronic Push-Pull: The C1-OH acts as an electron donor, while the C4-NO: acts as an
electron acceptor.[1][2] This conjugation lowers the energy of the

transition, resulting in a bathochromic shift (color) compared to unsubstituted anthraquinone.

o Symmetry Breaking: Unlike anthraquinone, the substitution pattern breaks the symmetry,
making the two carbonyls (C9 and C10) chemically and magnetically nonequivalent.

Structural Correlation Diagram
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Caption: Structural dependencies influencing spectroscopic signals. The intramolecular H-bond
is the dominant factor for IR and NMR shifts.

Spectroscopic Data Profile
A. Ultraviolet-Visible Spectroscopy (UV-Vis)

The compound exhibits solvatochromism due to the polar nature of the excited state
(Intramolecular Charge Transfer).[1][2]
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e Primary Transition:

(Benzenoid and Quinoid bands).[1]

 Visible Band: Intramolecular Charge Transfer (ICT) band from the OH donor to the
NO2z/Carbonyl acceptor.[1]

Solvent A max (nm) Transition Assignment
Benzenoid (
Methanol/Ethanol ~255, ~420-430
)/ ICT Band
Chloroform ~425 ICT Band

Bathochromic shift due to
DMSO ~435 ,
solvent polarity

Interpretation: The absorption in the 420—-440 nm region is responsible for the compound's
characteristic yellow-brown color.[1][2] This is distinct from the 1-amino analog (Disperse Red
15), which absorbs at ~520 nm (red).[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the oxidation state of the nitrogen and the hydrogen-bonding
status of the carbonyls.[1][2]
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Functional Group Frequency (cm~1) Mode Notes

Weak/Broad due to

O-H (Chelated) 3100-3400 (Broad) Stretching
strong IMHB.
Assigned to C10=0
C=0I1][2] (Free) 1670-1675 Stretching (unaffected by H-

bond).[1]

Assigned to C9=0 (H-
C=0 (Chelated) 1630-1645 Stretching bonded to OH).[1]
Shifted to lower freq.

Skeletal vibrations of
Aromatic C=C 1580-1600 Ring Stretch the anthraquinone

core.[1]

Strong, characteristic

NO2z (Asymmetric) 1530-1550 Stretching )
nitro band.[1]

Strong, characteristic

NO2 (Symmetric) 1340-1360 Stretching )
nitro band.[1]

Key ldentification Feature: Look for the split carbonyl region.[1][2] A single peak at ~1670 cm~1
indicates loss of the OH group or incorrect isomer; two distinct peaks (one sharp ~1675, one
broader/lower ~1635) confirm the 1-hydroxy substitution pattern.

C. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof, distinguishing the 1,4-substitution pattern from
1,2-, 1,5-, or 1,8-isomers.

1H NMR (Proton) Data
e Solvent: DMSO-ds or CDClI3[1][2]

o Reference: TMS (0.00 ppm)
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Position

Shift (o, ppm)

Multiplicity

Coupling (J, Hz)

Assignment
Logic

OH

12.8 -13.5

Singlet (s)

Diagnostic: Far
downfield due to
strong chelation
with C9=0.
Exchangeable
with D20.[1]

H-5, H-8

8.20 - 8.35

Multiplet (m)

Peri-protons
(closest to C=0
groups) are
deshielded.[1][2]

H-3

8.10-8.20

Doublet (d)

Ortho to NO2
(deshielding

zone).[1]

H-6, H-7

7.85—-7.95

Multiplet (m)

Remote aromatic

protons.[1]

H-2

7.40 - 7.60

Doublet (d)

Ortho to OH
(shielding zone).

[1]

Coupling Analysis:

¢ Ring A (Substituted): H-2 and H-3 form an AB system. H-3 is downfield (near NOz) and H-2
is upfield (near OH).[1][2] The coupling constant (

Hz) confirms they are ortho neighbors.[1][2]

¢ Ring C (Unsubstituted): H-5,6,7,8 form an AA'BB' system, appearing as two multiplets

centered at ~8.3 and ~7.9 ppm.

13C NMR (Carbon) Data

o Carbonyls: Two distinct peaks at ~181 ppm (Free C=0) and ~187 ppm (Chelated C=0).[1][2]
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e C-OH (C1): Deshielded aromatic carbon, ~160-165 ppm.[1]
e C-NO:z (C4): Deshielded aromatic carbon, ~140-145 ppm.[1]

Experimental Protocols
Protocol 1: Sample Preparation for *H NMR

Objective: Obtain high-resolution proton spectra to verify the 1,4-substitution pattern.[1][2]

Mass: Weigh 5-10 mg of dry 1-Hydroxy-4-nitroanthraquinone.

Solvent: Add 0.6 mL of DMSO-de (preferred for solubility) or CDCls.

o Note: In CDCls, the OH peak is sharper; in DMSO, it may be broader but solubility is
higher.

Dissolution: Sonicate for 2 minutes to ensure complete dissolution. If particles remain, filter
through a glass wool plug.[1][2]

Acquisition:

o Pulse sequence: Standard proton (zg30).[1]

o Scans: 16—32 scans.[1]

o Relaxation delay (D1): 1.0 second (sufficient for qualitative ID).

e Processing: Phase correct manually. Baseline correct. Reference residual DMSO pentet to
2.50 ppm.[1]

Protocol 2: FT-IR (KBr Pellet Method)

Obijective: Confirm functional groups (NOz, OH, C=0).[1]
e Ratio: Mix ~1 mg of sample with ~100 mg of spectroscopic grade KBr (dry).

e Grinding: Grind in an agate mortar until a fine, uniform powder is obtained. Do not over-grind
to avoid moisture absorption.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1_8-DI-Hydroxy-4-nitro-anthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/1_8-DI-Hydroxy-4-nitro-anthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/1_8-DI-Hydroxy-4-nitro-anthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Amino-4-hydroxyanthraquinone
https://www.benchchem.com/product/b1587097?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_8-DI-Hydroxy-4-nitro-anthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Amino-4-hydroxyanthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/1_8-DI-Hydroxy-4-nitro-anthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/1_8-DI-Hydroxy-4-nitro-anthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/1_8-DI-Hydroxy-4-nitro-anthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/1_8-DI-Hydroxy-4-nitro-anthraquinone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Pressing: Press at 10 tons for 1-2 minutes to form a transparent pellet.
e Measurement:
o Range: 4000—-400 cm~1.[1]
o Resolution: 4 cm~1[1]
o Scans: 16.
o Background: Pure KBr pellet.[1]
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o [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 1-
Hydroxy-4-nitroanthraquinone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587097#spectroscopic-data-of-1-hydroxy-4-
nitroanthraquinone-uv-vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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